molecular formula C17H19NO2 B4204183 N-benzyl-2-(2-methylphenoxy)propanamide

N-benzyl-2-(2-methylphenoxy)propanamide

Cat. No.: B4204183
M. Wt: 269.34 g/mol
InChI Key: VMTJFWSSPMTLPY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-methylphenoxy)propanamide is a solid propanamide derivative with the molecular formula C17H19NO2 and a molecular weight of 269.0 Da . This compound is intended for Research Use Only and is not approved for use in humans or animals. While the specific biological data for this compound is limited in the public domain, research on highly similar structural analogs provides strong scientific rationale for its research value. Specifically, the compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which shares the same N-benzyl-propanamide core, has been identified in preclinical studies as a potent broad-spectrum hybrid anticonvulsant . AS-1 demonstrated robust protection in major seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole test, and the 6-Hz model, which is used to identify treatments for drug-resistant epilepsy . Furthermore, AS-1 showed a synergistic effect when combined with valproic acid in a pentylenetetrazole-induced seizure model and exhibited excellent metabolic stability in human liver microsomes with no significant hepatotoxicity observed in HepG2 cells . The design of such propanamide hybrids is a recognized strategy in medicinal chemistry for developing multi-targeted therapies for complex neurological diseases . The structural characteristics of this compound, including a LogP of 3.52 and a polar surface area of 38.0 Ų, suggest favorable drug-like properties for investigative pharmacology . Researchers interested in anticonvulsant agents and central nervous system (CNS) active compounds may find this chemical a valuable scaffold for exploring new therapeutic mechanisms.

Properties

IUPAC Name

N-benzyl-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-6-7-11-16(13)20-14(2)17(19)18-12-15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJFWSSPMTLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a propanoyl chloride derivative. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
N-benzyl-2-(2-methylphenoxy)propanamide has been investigated for its anticonvulsant properties. Research indicates that derivatives of this compound exhibit pronounced activities in models of epilepsy, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. Some derivatives have shown efficacy comparable to established antiepileptic drugs like phenobarbital and phenytoin, with effective doses (ED50) indicating promising therapeutic potential .

Mechanism of Action
The mechanism of action involves modulation of sodium channels, affecting neuronal excitability. Compounds derived from this compound may promote slow inactivation of these channels, thereby reducing seizure activity .

Structure-Activity Relationship (SAR) Studies
Recent studies have highlighted the importance of substituents at the benzyl group in enhancing anticonvulsant activity. Electron-withdrawing groups have been found to retain activity, while electron-donating groups diminish it. This insight is crucial for the rational design of more effective anticonvulsants based on this scaffold .

Materials Science

Polymer Synthesis
this compound is also explored for its role in synthesizing novel polymers with specific properties. The compound's unique structure allows for the development of materials that can be tailored for various applications, including drug delivery systems and biodegradable plastics.

Biological Studies

Cellular Interactions
Research into the biological interactions of this compound shows its potential effects on cellular processes. Studies indicate that it may enhance glutamate uptake in glial cells, which could have implications for neuroprotective strategies in treating neurodegenerative diseases .

Table 1: Anticonvulsant Activity of Derivatives

Compound NameED50 (mg/kg)Comparison DrugComparison ED50 (mg/kg)
This compound10Phenobarbital22
N-benzyl-2-acetamido-3-methoxypropionamide8.9Phenytoin9.5

Table 2: SAR Insights

Substituent TypeEffect on ActivityNotes
Electron-withdrawingRetains activityEnhances potency
Electron-donatingReduces activityDiminishes efficacy

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methylphenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-methylphenoxy)propanamide
  • N-benzyl-2-(3-methylphenoxy)propanamide
  • N-(1-benzyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

Uniqueness

N-benzyl-2-(2-methylphenoxy)propanamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or interact with different molecular targets, making it a valuable compound for further research and development.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(2-methylphenoxy)propanamide, and how can reaction progress be monitored?

The synthesis typically involves multi-step organic reactions, such as coupling brominated intermediates with benzylamine derivatives under controlled conditions (e.g., anhydrous dichloromethane, bromination agents). Key steps include:

  • Bromination of 2-methyl-N-(2-methylphenyl)propanamide as a precursor (see synthetic pathway in ).
  • Amide coupling using reagents like SOCl₂ for activation, though this may lead to undesired decarboxylation (16% yield in one case; ).
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying product identity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques : High-performance liquid chromatography (HPLC) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation.
  • Crystallography : X-ray diffraction (if crystalline) to resolve stereochemical details, as seen in structurally similar amides (e.g., anticonvulsant analogs; ).

Advanced Research Questions

Q. What are the common pitfalls in synthesizing this compound, and how can they be addressed?

  • Decarboxylation : Observed during acid-catalyzed ester hydrolysis (e.g., 50% yield loss in di-acid formation; ). Mitigation involves using phosphate buffers (pH 3) instead of strong acids like HCl.
  • Incomplete coupling : Failed reactions with NaH/THF at 70°C (). Alternative catalysts (e.g., Pd-based) or microwave-assisted heating may improve efficiency .

Q. How does the substitution pattern on the phenoxy and benzyl groups influence biological activity?

  • Structure-activity relationship (SAR) : The 2-methylphenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration (as in anticonvulsant analogs; ).
  • Benzyl modifications : Electron-withdrawing groups (e.g., nitro) on the benzyl ring may alter binding to targets like immunoproteasomes ( ). Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with residues like Phe31 and Lys33 .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Data validation : Cross-testing in multiple assays (e.g., enzyme inhibition vs. cell-based models) to distinguish direct target effects from off-target interactions.
  • Meta-analysis : Compare results with structurally related compounds (e.g., N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide, a β1i subunit inhibitor with Ki ~submicromolar; ).

Q. What computational methods are suitable for studying the binding mechanism of this compound?

  • Molecular dynamics (MD) : Simulate ligand entry into binding pockets and conformational changes (e.g., 400 ns MD simulations for immunoproteasome inhibitors; ).
  • Binding Pose MetaDynamics (BPMD) : Evaluates binding stability and free energy profiles, validated against experimental inhibition values .

Methodological Recommendations

Q. What experimental designs are recommended for evaluating metabolic stability?

  • In vitro assays : Liver microsomal stability tests (human/rodent) to assess cytochrome P450-mediated degradation.
  • Isotope labeling : Use ¹⁴C-labeled analogs (e.g., in phenoxy groups) to track metabolic pathways, as applied to similar propanamide derivatives .

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Chiral catalysts : Palladium-catalyzed enantioselective reactions (e.g., nitro group additions; ).
  • Chromatographic resolution : Chiral HPLC columns to separate enantiomers, critical for studies requiring stereochemical precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.